1-Acetylpiperidine-4-sulfonamide

Vue d'ensemble

Description

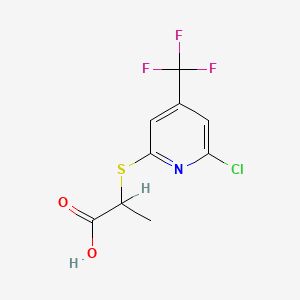

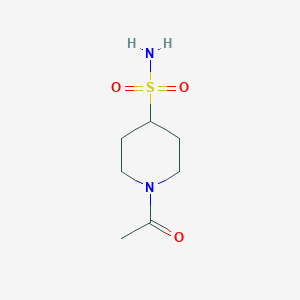

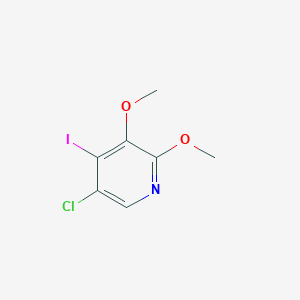

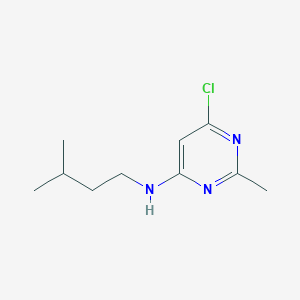

1-Acetylpiperidine-4-sulfonamide is a compound that is typically used in scientific experiments as a reagent, biological probe, or as a precursor for the synthesis of other chemical compounds. It has a molecular weight of 206.27 g/mol. The IUPAC name for this compound is 1-acetyl-4-piperidinesulfonamide .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The structure of 1-Acetylpiperidine-4-sulfonamide is characterized by the presence of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a sulfonamide functional group, which is an organo-sulphur compound containing the -SO2NH2 and/or -SO2NH- group .

Chemical Reactions Analysis

Sulfonamides, such as 1-Acetylpiperidine-4-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states .

Applications De Recherche Scientifique

Synthesis and Biological Potential of Novel Sulfonamide Drugs

Research focused on the synthesis of sulfonamides has demonstrated their antimicrobial and anti-inflammatory potentials. Sulfonamides are synthesized through reactions involving various chemicals, with their structures confirmed via techniques like FT-IR spectroscopy and elemental analysis. Their biological activities, particularly against bacterial strains, have been investigated, showing significant antibacterial potential against organisms like Escherichia coli. This underscores their potential as future medicinal drugs due to their safety profile confirmed through cytotoxicity assessments (Hussain et al., 2022).

Environmental Monitoring and Analysis

Sulfonamides' presence in environmental samples, such as water bodies, has been a focus of several studies. Techniques like high-performance liquid chromatography (HPLC) have been developed for detecting sulfonamide residues in food and environmental samples, showcasing the compound's relevance in monitoring environmental pollution and food safety. These studies highlight the method's specificity, sensitivity, and applicability in various matrices, emphasizing sulfonamides' environmental impact and the need for effective monitoring tools (Premarathne et al., 2017).

Inhibition Studies for Drug Design

Sulfonamides serve as key molecules in designing inhibitors for various enzymes implicated in diseases. Their role in inhibiting enzymes like carbonic anhydrases, which are critical in conditions such as glaucoma, epilepsy, and certain cancers, has been extensively documented. The patent review of sulfonamide inhibitors from 2013 to the present provides insights into their applications in treating bacterial infections and other conditions, further illustrating the sulfonamide group's significance in medicinal chemistry (Gulcin & Taslimi, 2018).

Environmental Fate and Degradation

The environmental fate of sulfonamides, including their biodegradation and photolysis, is crucial for assessing their environmental impact. Studies have explored how sulfonamides and their metabolites degrade in various environmental contexts, providing essential information for environmental risk assessment. For instance, research on the biodegradation pathways of sulfonamides highlights unique microbial strategies to eliminate these compounds, contributing to our understanding of their persistence and potential resistance propagation in the environment (Ricken et al., 2013).

Orientations Futures

Piperidine derivatives, including 1-Acetylpiperidine-4-sulfonamide, continue to be an area of interest in drug discovery due to their wide range of pharmacological activities . Future research may focus on the development of new synthesis methods, exploration of additional biological activities, and the design of new drugs based on the piperidine scaffold .

Propriétés

IUPAC Name |

1-acetylpiperidine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-6(10)9-4-2-7(3-5-9)13(8,11)12/h7H,2-5H2,1H3,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGXDOPYAIGWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylpiperidine-4-sulfonamide | |

CAS RN |

1248421-31-9 | |

| Record name | 1-acetylpiperidine-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1487658.png)

![7-Chlorobenzo[b]thiophene-2-boronic acid](/img/structure/B1487667.png)

![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1487669.png)